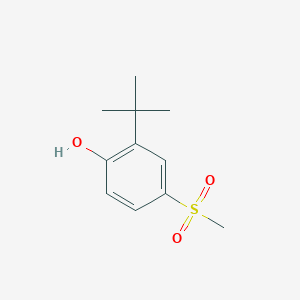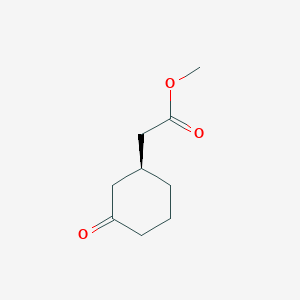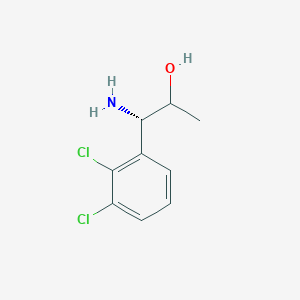
(R)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chiral center, a fluorine atom, and a chlorine atom on the aromatic ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluorobenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form an intermediate compound.
Chiral Resolution: The intermediate is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer, ®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include purification steps, such as recrystallization and distillation, to achieve the desired product quality.
化学反応の分析
Types of Reactions
®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo substitution reactions, such as halogenation or nitration, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study the effects of chiral amines on biological systems.
Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups enable it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride: This compound shares a similar aromatic ring structure but differs in the presence of a pyrrolidine ring instead of a dimethylpropan-1-amine group.
®-2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic Acid: This compound has a similar aromatic ring but contains a hydroxyacetic acid group.
Uniqueness
®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of a chiral center, a fluorine atom, and a chlorine atom on the aromatic ring, along with the dimethylpropan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H15ClFN |
|---|---|
分子量 |
215.69 g/mol |
IUPAC名 |
(1R)-1-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,3)10(14)8-6-7(13)4-5-9(8)12/h4-6,10H,14H2,1-3H3/t10-/m0/s1 |
InChIキー |
LYRGGMWICOTWDT-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)[C@H](C1=C(C=CC(=C1)F)Cl)N |
正規SMILES |
CC(C)(C)C(C1=C(C=CC(=C1)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



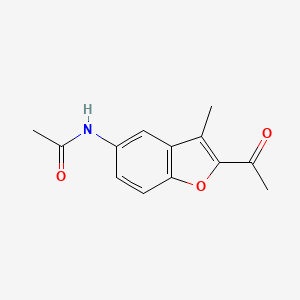
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine](/img/structure/B15237467.png)

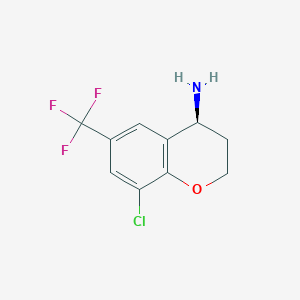

![(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237483.png)
